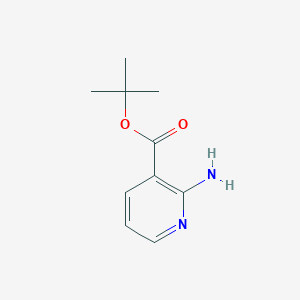

tert-Butyl 2-aminonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIURPMYMHDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464216-16-8 | |

| Record name | tert-butyl 2-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Tert Butyl 2 Aminonicotinate

The fundamental properties of a chemical compound are crucial for its application in synthesis and research. Below is a table summarizing the key chemical and physical properties of tert-butyl 2-aminonicotinate.

Table 1:

| Property | Value |

| IUPAC Name | tert-butyl 2-aminopyridine-3-carboxylate |

| CAS Number | 464216-16-8 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 78-82 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

Data sourced from publicly available chemical supplier information and databases.

Synthetic Methodologies for Tert Butyl 2 Aminonicotinate

The preparation of tert-butyl 2-aminonicotinate can be achieved through several synthetic routes, often starting from readily available pyridine (B92270) derivatives.

One common approach involves the esterification of 2-aminonicotinic acid with isobutylene (B52900) or via transesterification. Another strategy is the amination of a 2-halonicotinate. For instance, tert-butyl 2-chloronicotinate can be reacted with an amino source. acs.orgresearchgate.net

A notable synthetic application involving this compound is its formation as a byproduct in the zinc-catalyzed alcoholysis of tert-butyl 2-benzamidonicotinate. acs.org In this reaction, the starting amide is cleaved to yield an ester and this compound with high yield. acs.orgresearchgate.net

Table 2: Representative Synthetic Methods for this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| tert-Butyl 2-benzamidonicotinate | Zn(OAc)₂, isopropanol, 40 °C, 48 h | This compound | 96% | acs.org |

| 2-Aminonicotinic acid | Isobutylene, acid catalyst | This compound | - | General Method |

| tert-Butyl 2-chloronicotinate | Ammonia or protected amine, base | This compound | - | General Method |

Computational Chemistry and Theoretical Approaches

Conformational Analysis of Nicotinate (B505614) Derivatives

The spatial arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For nicotinate derivatives, computational methods are employed to understand the preferred three-dimensional structures and the factors that govern their stability.

Density Functional Theory (DFT) Calculations for Conformer Population

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of nicotinate derivatives, DFT calculations, specifically at the SCRF/B3LYP/6-31G(d,p) level of theory, have been utilized to analyze the conformational preferences of related N-pyridyl amides. acs.org These calculations help in understanding the population of different conformers at equilibrium. For instance, in a study of N-(pyridin-2-yl)benzamides, DFT calculations revealed that the presence of a C3-ester substituent on the pyridine (B92270) ring, as in the case of tert-butyl 2-benzamidonicotinate, significantly influences the conformational equilibrium. acs.org It was found that the desired trans-conformer, which is suitable for bidentate chelation in catalytic processes, is populated. acs.org This is in contrast to the unsubstituted N-(pyridin-2-yl)benzamide, where less than 0.01% exists in this reactive conformation. acs.org The self-consistent reaction field (SCRF) model is often incorporated in these calculations to account for the influence of the solvent on the conformational energies. acs.org

Influence of Substituents on Conformer Stability

Substituents on the nicotinate ring system play a significant role in determining the stability of different conformers. The size and electronic nature of these substituents can introduce steric hindrance and electronic effects that favor one conformation over others. rsc.orgopenstax.org For example, the tert-butyl group, being bulky, exerts considerable steric influence. minia.edu.egmit.edu In cyclohexane (B81311) systems, a tert-butyl group strongly prefers an equatorial position to minimize steric strain. minia.edu.eg

In the context of nicotinate derivatives used as directing groups in catalysis, the C3-ester substituent is crucial for populating the trans-conformer necessary for metal chelation. acs.org This is attributed to a combination of intramolecular hydrogen bonding and steric effects. acs.org The electron-withdrawing nature of the ester group can also impact the amide resonance energy, further influencing conformational preference. acs.org DFT calculations on various substituted N-(pyridin-2-yl)benzamides have shown that both the position and the electronic properties of the substituent are key determinants of the major conformer in solution. acs.org

Table 1: Calculated Energies for Optimized Conformations of a Related Nicotinate Derivative

| Parameter | Energy (kcal/mol) |

| Stretch | 2.4850 |

| Bend | 5.8867 |

| Stretch-Bend | 0.5618 |

| Torsion | 7.1052 |

| Non-1,4 VDW | -1.9211 |

| 1,4 VDW | 10.4822 |

| Total Energy | 24.6000 |

Electronic Structure and Reactivity Predictions

Computational chemistry also allows for the detailed analysis of a molecule's electronic structure, which is fundamental to understanding its reactivity.

Resonance Energy Calculations and Amide Delocalization

The amide bond in molecules like tert-butyl 2-benzamidonicotinate exhibits resonance, where the lone pair of the nitrogen atom delocalizes into the carbonyl group's π-system. masterorganicchemistry.com The extent of this delocalization, quantified by the amide resonance energy, is a key factor in the amide's stability and reactivity. nih.gov Computational calculations have shown that the resonance energy in tert-butyl 2-benzamidonicotinate is 4.2 kcal/mol. acs.orgresearchgate.net This is significantly lower than that of N-(3-methoxypyridin-2-yl)benzamide (8.2 kcal/mol), indicating that the electron-withdrawing ester group at the C3 position reduces amide resonance. acs.org This reduction in resonance energy can lead to a more reactive amide bond. nih.gov The planarity of the amide group is crucial for effective resonance, and any distortion can weaken this stabilization. researchgate.net

Quantum Chemical Calculations for Regioselectivity Prediction

Quantum chemical calculations are instrumental in predicting the regioselectivity of chemical reactions. mdpi.com These calculations can model the reaction pathways and determine the activation energies for different potential outcomes, thereby identifying the most likely product. mdpi.com For reactions involving nucleophilic substitution or attack at different sites of a molecule, computational models can elucidate the factors controlling where the reaction occurs. mdpi.com By analyzing the electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), of the reactants, one can predict the most favorable sites for electrophilic or nucleophilic attack. journaljpri.comsapub.orgphyschemres.org In the case of tert-butyl 2-aminonicotinate, such calculations could predict the most likely site for reactions such as acylation or alkylation.

Modeling of Catalyst-Substrate Interactions and Transition States

A critical application of computational chemistry is the modeling of interactions between a catalyst and a substrate, including the high-energy transition states that determine the reaction rate and stereoselectivity. nih.govmdpi.com

In a catalytic cycle involving a derivative of this compound, specifically tert-butyl 2-benzamidonicotinate, the mechanism is thought to be biomimetic. acs.orgresearchgate.net The C3-ester substituent of the pyridine directing group helps to populate the trans-conformer, which is essential for chelation with a zinc catalyst (C=Oamide–Zn–Ndirecting group). acs.orgresearchgate.net Computational models can elucidate the structure of this catalyst-substrate complex. nih.gov

Furthermore, these models can map out the entire reaction pathway, identifying the transition state structures and their corresponding energies. nih.gov For instance, in a proposed mechanism, the zinc-coordinated alcohol nucleophile is further activated by hydrogen bonding with the acetate (B1210297) ligand of the catalyst, which also facilitates an intramolecular proton transfer. acs.orgresearchgate.net High-level electronic structure methods can be used to describe the catalyst-substrate interactions, including the subtle but important roles of dispersion forces in stabilizing the transition state. nih.gov Modeling these interactions provides a detailed understanding of the catalytic mechanism and can guide the design of more efficient catalysts. nih.gov

Chemical Transformations and Derivatization of Tert Butyl 2 Aminonicotinate

Utilization as a Reactant for Heterocyclic Synthesis

The unique arrangement of functional groups in tert-butyl 2-aminonicotinate makes it a valuable precursor for the synthesis of various heterocyclic structures, particularly those containing a pyridine (B92270) ring.

Synthesis of Polycyclic Nicotinate (B505614) Derivatives

This compound serves as a key starting material for the creation of polycyclic systems. For instance, it can be used to synthesize 1H-benzo researchgate.netgoogle.comimidazo[1,2-c] acs.orggoogle.comoxazin-1-ones through a ZnCl2-promoted deprotective 6-endo-dig heterocyclization of N-Boc-2-alkynylbenzimidazoles. mdpi.com In this reaction, the zinc center facilitates both the removal of the Boc protecting group and the activation of the alkyne for intramolecular cyclization. mdpi.com

Another notable transformation involves its reaction with triphosgene (B27547) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). This reaction leads to the formation of di-tert-butyl 2,2'-[carbonylbis(azanediyl)]dinicotinate and tert-butyl 3-[3-(tert-butoxycarbonyl)pyridin-2-yl]-2,4-dioxo-3,4-dihydro-2H-pyrido[1,2-a] google.comacs.orggoogle.com-triazine-9-carboxylate, demonstrating its utility in constructing complex, multi-ring systems. google.com

Construction of Fused Pyridine Ring Systems

The structure of this compound is well-suited for the construction of fused pyridine ring systems, which are common motifs in pharmacologically active compounds. One such application is in the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides. acs.org In this method, the amino group of polymer-bound 2-aminonicotinate is reacted with α-haloketones to form the fused imidazo[1,2-a]pyridine (B132010) core. acs.orgresearchgate.net This approach allows for the generation of a library of diverse derivatives. acs.org

Functionalization of the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site for derivatization, enabling the introduction of a wide range of substituents and the formation of new chemical bonds.

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation and amidation reactions. A notable application is its use as a directing group in a two-step catalytic amide-to-ester transformation. researchgate.netacs.org In this process, a primary amide is first coupled with tert-butyl 2-chloronicotinate via a palladium-catalyzed amidation to form a tert-butyl 2-amidonicotinate. researchgate.netacs.org This intermediate then undergoes a zinc-catalyzed alcoholysis to yield an ester and regenerate this compound. researchgate.netacs.org This method is compatible with a variety of primary amides, including those with sensitive functional groups. acs.org

A range of tert-butyl 2-amidonicotinates have been synthesized with high yields using this palladium-catalyzed approach. google.com The reaction conditions are generally mild, often employing a weak base like cesium carbonate and a suitable palladium catalyst system. acs.orggoogle.com

Table 1: Examples of Synthesized tert-Butyl 2-amidonicotinates google.com

| Amide Reactant | Product | Yield (%) |

| Benzamide | tert-Butyl 2-benzamidonicotinate | 97 |

| 4-Fluorobenzamide | tert-Butyl 2-(4-fluorobenzamido)nicotinate | 69 |

| 3-Chlorobenzamide | tert-Butyl 2-(3-chlorobenzamido)nicotinate | 83 |

| 2-Chlorobenzamide | tert-Butyl 2-(2-chlorobenzamido)nicotinate | 78 |

| 4-(Trifluoromethyl)benzamide | tert-Butyl 2-[4-(trifluoromethyl)benzamido]nicotinate | 87 |

| 4-Methylbenzamide | tert-Butyl 2-(4-methylbenzamido)nicotinate | 92 |

| 4-Methoxybenzamide | tert-Butyl 2-(4-methoxybenzamido)nicotinate | 85 |

| 2-Methoxybenzamide | tert-Butyl 2-(2-methoxybenzamido)nicotinate | 98 |

| 2-Phenylacetamide | tert-Butyl 2-(2-phenylacetamido)nicotinate | 48 |

| Cyclopropanecarboxamide | tert-Butyl 2-(cyclopropanecarboxamido)nicotinate | 61 |

| Adamantane-1-carboxamide | tert-Butyl 2-(adamantane-1-carboxamido)nicotinate | 95 |

Coupling Reactions Involving the Amine Functionality

The amino group of this compound can participate in various coupling reactions to form carbon-nitrogen bonds. As previously mentioned, palladium-catalyzed amidation with chloro-functionalized precursors is a key reaction. researchgate.netacs.org This Buchwald-Hartwig type reaction is efficient and allows for the selective N-arylation of primary amides. acs.org The choice of ligand, base, and solvent is crucial for achieving high conversion and yields. acs.org

Interconversion Strategies for Synthetic Cycles

Recycling of this compound to Key Synthetic Intermediates

The primary method for this recycling involves the transformation of this compound into tert-butyl 2-chloronicotinate. acs.org This is achieved through a one-step diazotization reaction. The process typically uses aqueous hydrochloric acid (HCl) and sodium nitrite (B80452) (NaNO₂). acs.org The presence of sodium chloride (NaCl) facilitates this conversion. acs.org This transformation effectively recovers the precursor required for the re-introduction of the tert-butyl nicotinate directing group onto a new amide substrate. acs.orggoogle.com

Table 1: Reaction Conditions for Recycling of this compound

| Starting Material | Reagents | Product | Application of Product | Reference |

|---|---|---|---|---|

| This compound | aq HCl, NaNO₂, NaCl | tert-Butyl 2-chloronicotinate | Reactant for re-introduction of the directing group | acs.org |

Derivatization for Re-introduction of Directing Groups

The tert-butyl 2-chloronicotinate synthesized from the recycling of this compound serves as the key intermediate for re-introducing the tert-butyl nicotinate directing group onto primary amides. This derivatization is accomplished via a palladium-catalyzed amidation reaction. acs.orgresearchgate.net

The optimal conditions for this transformation have been identified through detailed studies. The use of a specific palladium precatalyst, such as the Buchwald Pd G3 precatalyst combined with the 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) ligand, is effective. acs.org The reaction proceeds efficiently at a relatively low temperature of 40 °C. acs.orggoogle.com A weak inorganic base like cesium carbonate (Cs₂CO₃) is crucial for achieving high conversion rates. acs.orggoogle.com Furthermore, the use of a renewable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) makes the process more sustainable. acs.org This method allows for the synthesis of various tert-butyl 2-amidonicotinates in good to excellent yields, which can then be used in subsequent directed chemical transformations. acs.org

Table 2: Palladium-Catalyzed Synthesis of tert-Butyl 2-amidonicotinates

| Amide Substrate | Catalyst System | Base | Solvent | Temp. | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzamide | 5.0 mol% Pd G3 precatalyst (dcpf) | 1.2 equiv Cs₂CO₃ | 2-MeTHF | 40 °C | 24 | tert-Butyl 2-benzamidonicotinate | 97 | acs.orggoogle.com |

| Boc-L-Met-NH₂ | 5.0 mol% Pd G3 precatalyst (dcpf) | 7.5 equiv Cs₂CO₃ | 2-MeTHF:DMF 1:1 | 40 °C | 24 | tert-Butyl 2-{[N-(tert-butoxycarbonyl)-L-methionyl]amino}nicotinate | 65 | google.com |

| Boc-Ser(OtBu)-NH₂ | 5.0 mol% Pd G3 precatalyst (dcpf) | 5.0 equiv Cs₂CO₃ | 2-MeTHF | 40 °C | 24 | tert-Butyl 2-{[N-(tert-butoxycarbonyl)-O-tert-butyl-L-seryl]amino}nicotinate | 87 | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including nicotinate scaffolds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Applications for Nicotinate Scaffolds

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing nicotinate derivatives. In the context of this compound and its derivatives, ¹H NMR helps to identify the protons on the pyridine ring and the tert-butyl group. For instance, in a study involving the synthesis of tert-butyl 2-{[N-(tert-butoxycarbonyl)-L-isoleucyl]amino}nicotinate, the chemical shifts (δ) in the ¹H NMR spectrum are crucial for confirming the structure. google.com

¹³C NMR provides complementary information by detecting the carbon atoms in the molecule. For the major diastereomer of tert-butyl 2-{[N-(tert-butoxycarbonyl)-L-isoleucyl]amino}nicotinate, the ¹³C NMR spectrum in DMSO-d6 at 100°C shows characteristic peaks at δ values of 169.7, 164.4, 154.7, 150.2, 148.8, 138.2, 119.0, 81.3, 77.9, 59.3, 36.3, 27.6, 27.3, 23.8, 14.9, and 10.3 ppm. google.com These shifts correspond to the carbonyl, aromatic, and aliphatic carbons within the molecule, confirming the successful coupling of the amino acid to the nicotinate scaffold.

Interactive Table: ¹³C NMR Chemical Shifts (δ) for a Derivative of this compound. google.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| 169.7 | Carbonyl Carbon |

| 164.4 | Carbonyl Carbon |

| 154.7 | Aromatic Carbon |

| 150.2 | Aromatic Carbon |

| 148.8 | Aromatic Carbon |

| 138.2 | Aromatic Carbon |

| 119.0 | Aromatic Carbon |

| 81.3 | Aliphatic Carbon |

| 77.9 | Aliphatic Carbon |

| 59.3 | Aliphatic Carbon |

| 36.3 | Aliphatic Carbon |

| 27.6 | Aliphatic Carbon |

| 27.3 | Aliphatic Carbon |

| 23.8 | Aliphatic Carbon |

| 14.9 | Aliphatic Carbon |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) can confirm its exact mass. uni.lu

The predicted monoisotopic mass of this compound is 194.10553 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts. For example, the [M+H]⁺ adduct would have a predicted m/z of 195.11281. uni.lu Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. uni-saarland.delibretexts.org The cleavage of the tert-butyl group is a common fragmentation pathway, leading to a characteristic peak. pearson.com

Interactive Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.11281 | 142.9 |

| [M+Na]⁺ | 217.09475 | 153.7 |

| [M+NH₄]⁺ | 212.13935 | 149.8 |

| [M+K]⁺ | 233.06869 | 149.5 |

| [M-H]⁻ | 193.09825 | 143.5 |

| [M+Na-2H]⁻ | 215.08020 | 148.5 |

| [M]⁺ | 194.10498 | 144.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. washington.educonservation-wiki.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. washington.edufrontiersin.org

For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to its functional groups. These include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the ester group, which is expected around 1720 cm⁻¹.

C-N stretching vibrations and N-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) which are characteristic of the molecule. myfoodresearch.comupb.ro

In a study on the solid-phase synthesis of related imidazo[1,2-a]pyridine-8-carboxamides, FTIR was used to monitor the presence of the N-(tert-butoxycarbonyl)-2-aminonicotinate on a resin, showing characteristic peaks at 1722 and 1664 cm⁻¹. acs.org

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring techniques are crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. For reactions involving this compound, techniques like online-IR spectroscopy can be employed.

A study on the Zn-catalyzed directed cleavage of tert-butyl 2-benzamidonicotinate utilized quantitative online-IR reaction monitoring. acs.org By tracking the decrease in the intensity of the amide band between 1540–1470 cm⁻¹, the progress of the reaction could be followed in real-time. acs.org This allowed for the determination of reaction rates at different temperatures and reactant concentrations, providing valuable insights into the reaction mechanism. acs.org Such techniques are instrumental in developing efficient and sustainable synthetic processes. acs.org

Analytical Characterization

A comprehensive analysis is essential to confirm the identity and purity of tert-butyl 2-aminonicotinate. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 5: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Typical Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Elucidates the proton environment of the molecule. | Shows characteristic signals for the aromatic protons on the pyridine (B92270) ring, the NH₂ protons, and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Determines the carbon framework of the molecule. | Displays distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tert-butyl group. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. | Exhibits characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N and C-O stretching vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A pure sample will exhibit a single major peak under appropriate chromatographic conditions. |

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of substituted nicotinates, particularly those with an amino group at the 2-position, is of significant interest in medicinal and materials chemistry. This compound, a key building block, can be synthesized through various advanced methodologies. These range from direct synthesis via photochemical reactions to its formation as a recyclable byproduct in sophisticated catalytic transformations.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Nicotinate (B505614) Transformations

The transformation of nicotinate esters is central to the synthesis of a wide array of functionalized pyridine (B92270) derivatives. Future research is heavily focused on the development of novel catalytic systems that offer milder reaction conditions, improved yields, and greater functional group tolerance.

One significant area of development is the use of transition metal catalysis. For instance, a two-step catalytic transformation has been developed for the conversion of primary amides to esters under mild conditions, which cleverly utilizes a tert-butyl nicotinate directing group. acs.orguantwerpen.beresearchgate.net In this process, the directing group is first installed via a Palladium-catalyzed amidation of tert-butyl 2-chloronicotinate. The resulting activated amide then undergoes a Zinc(II) acetate-catalyzed alcoholysis. acs.orguantwerpen.beresearchgate.net A key feature of this system is that the byproduct, tert-Butyl 2-aminonicotinate , can be isolated and recycled back into the starting chloro-nicotinate, demonstrating a sustainable catalytic cycle. acs.orguantwerpen.be

The optimization of such catalytic systems is an ongoing effort. Research has shown that various metal salts can be employed, with Zinc acetate (B1210297) proving to be highly effective for the amide cleavage step.

Table 1: Catalyst Screening for the Solvolytic Cleavage of a Pyridin-2-ylbenzamide

| Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|

| FeCl₃ | 140 | 48 |

| Cu(OAc)₂ | 140 | quant. |

| Co(OAc)₂ | 140 | 96 |

| ZnCl₂ | 140 | 62 |

| Zn(OAc)₂ | 140 | quant. |

| Ni(OAc)₂ | 140 | 89 |

Data adapted from a study on metal-catalyzed pyridine-directed amide cleavage, demonstrating the high efficiency of Zn(OAc)₂. acs.org

Beyond traditional metal catalysis, biocatalysis is emerging as a powerful and sustainable alternative. Enzymes, such as lipases, are being utilized for the synthesis of nicotinamide (B372718) derivatives from nicotinate esters. nih.gov For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been shown to efficiently catalyze the amidation of methyl nicotinate in continuous-flow microreactors. nih.gov This enzymatic approach offers exceptionally mild reaction conditions and high yields, paving the way for future applications in the synthesis of derivatives from more complex esters like this compound.

Integration of this compound into Cascade and Multicomponent Reactions

MCRs are processes where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each of the starting materials. fu-berlin.dewindows.net The functional groups present in this compound—a primary aromatic amine, a sterically hindered ester, and an electron-deficient pyridine ring—make it an ideal candidate for the design of novel MCRs. For example, the amino group can readily participate in the formation of imines, which are key intermediates in well-known MCRs such as the Ugi and Strecker reactions. nih.govorganic-chemistry.org

While specific examples of MCRs directly employing this compound are still emerging in the literature, the potential is vast. Researchers are actively exploring the use of related pyridine and aminobenzoate derivatives in MCRs to synthesize complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The development of new MCRs involving this compound could provide rapid access to libraries of novel compounds for drug discovery and materials science.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations, where the functionality for the subsequent reaction is generated in the preceding step. researchgate.netnih.gov The structure of this compound could be leveraged to design elegant cascade sequences. For instance, an initial functionalization of the amino group could be followed by an intramolecular cyclization onto the pyridine ring or a transformation involving the tert-butyl ester, leading to the construction of complex polycyclic systems.

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the pyridine ring is a formidable challenge in organic synthesis due to the often-competing reactivity of different C-H bonds. Developing strategies for the chemo- and regioselective functionalization of this compound is crucial for unlocking its full potential as a synthetic building block.

A primary focus in this area is the direct C-H functionalization, which avoids the need for pre-functionalized substrates and is therefore more atom-economical. rsc.org For nicotinamide derivatives, directing groups have been successfully employed to achieve regioselective C-H etherification and amination. rsc.org This approach utilizes a pre-validated pharmacophore, 2-(2-oxazolinyl)aniline, as an innate directing group to guide the catalyst to a specific C-H bond on the pyridine ring. rsc.org Similar strategies could be adapted for this compound, where either the amino group or the ester could be modified to act as a transient or removable directing group.

Palladium-catalyzed C-H activation is another powerful tool for the selective functionalization of aromatic systems. rsc.orgnih.govnih.gov Research has demonstrated that amine-directed Pd(II)-catalyzed C-H carbonylation, arylation, and amination can proceed under ambient conditions, offering a versatile method for creating diverse molecular frameworks. rsc.org The application of such methods to this compound could enable the selective introduction of various substituents at positions ortho to the directing amino group. The challenge lies in controlling the regioselectivity, as multiple C-H bonds are available for activation.

The inherent electronic properties of the substituted pyridine ring also play a role in its reactivity. The electron-withdrawing nature of the nicotinate ester deactivates the ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-directing group. The interplay of these electronic effects, combined with steric hindrance from the bulky tert-butyl group, will be a key consideration in designing selective functionalization strategies.

Sustainable and Green Chemistry Approaches in Nicotinate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis and transformation of nicotinate derivatives are prime areas for the application of these principles.

A significant advancement in this area is the use of environmentally benign solvents. Research has shown that the renewable solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) is an excellent medium for Pd-catalyzed amidation reactions to produce tert-butyl 2-amidonicotinates. acs.org This solvent is derived from biomass and is a sustainable alternative to traditional petroleum-based solvents. Similarly, in the biocatalytic synthesis of nicotinamides, tert-amyl alcohol has been employed as a greener reaction medium. nih.gov

Table 2: Green Chemistry Metrics in Nicotinamide Synthesis

| Parameter | Conventional Method | Green Method (Continuous-Flow) |

|---|---|---|

| Catalyst | Chemical catalyst | Novozym® 435 (reusable lipase) |

| Solvent | Traditional organic solvents | tert-Amyl alcohol (environmentally friendly) |

| Reaction Time | 24 hours | 35 minutes |

| Yield | Variable | 81.6–88.5% |

Comparison highlighting the advantages of a biocatalytic, continuous-flow method for nicotinamide synthesis over traditional batch processes. nih.gov

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of enzymes like Novozym® 435 not only allows for reactions under mild conditions but also offers high selectivity, reducing the formation of byproducts. nih.gov Furthermore, the implementation of continuous-flow microreactors for these enzymatic reactions significantly shortens reaction times and increases product yield compared to traditional batch processes. nih.gov

Another green approach is the development of one-pot syntheses and MCRs, which reduce the number of purification steps and minimize solvent usage. As discussed in section 7.2, integrating this compound into such processes would be a significant step towards more sustainable synthetic routes.

Machine Learning Applications in Reaction Design and Prediction

The intersection of data science and chemistry is creating powerful new tools for reaction design, optimization, and prediction. Machine learning (ML) and artificial intelligence (AI) are being increasingly applied to solve complex chemical problems, and these approaches hold immense promise for the chemistry of nicotinates.

A major challenge in the functionalization of heterocycles like pyridine is predicting the regioselectivity. ML models are being developed to tackle this problem. By training algorithms on large datasets of experimental results and quantum mechanical calculations, it is possible to predict the most likely site of reaction for a given set of reactants and conditions. nih.govresearchgate.netmit.edu For example, a Random Forest model has been successfully used to predict the regioselectivity of radical C-H functionalization of heterocycles with high accuracy. nih.gov Such models can be invaluable in the design of synthetic routes involving this compound, saving significant time and resources by avoiding trial-and-error experimentation.

Furthermore, ML can be applied to the optimization of reaction conditions. By systematically varying parameters such as temperature, solvent, and catalyst loading in a high-throughput experimentation setup, a dataset can be generated to train an ML model. nih.govbeilstein-journals.org This model can then predict the optimal conditions to maximize the yield of a desired product, a strategy that could be highly beneficial for optimizing reactions involving this compound.

The continued development of more sophisticated algorithms and the generation of larger, high-quality datasets will undoubtedly enhance the predictive power of these computational tools, revolutionizing how chemists approach the synthesis and functionalization of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 2-aminonicotinate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced via Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Optimization involves varying solvents (e.g., DMF, THF), temperature (room temperature vs. reflux), and stoichiometry of reagents. Kinetic studies using HPLC or TLC can monitor reaction progress .

- Key Parameters :

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, MeCN | THF (anhydrous) |

| Temperature | 25°C–80°C | 60°C |

| Reaction Time | 4–24 hrs | 12 hrs |

Q. How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the tert-butyl group's presence (e.g., singlet at ~1.4 ppm in ¹H NMR) and the pyridine ring’s substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with >95% purity thresholds .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer : Solubility tests in polar (water, methanol) and nonpolar solvents (DCM, hexane) reveal preferential solubility in DCM or THF. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC-MS identify degradation products (e.g., deprotection of tert-butyl group under acidic conditions). Store at –20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution, identifying nucleophilic/electrophilic sites on the pyridine ring. Solvent effects are incorporated via implicit models (e.g., PCM). Compare computed activation energies with experimental kinetic data to validate catalytic pathways (e.g., Suzuki-Miyaura coupling) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Anomalies may arise from dynamic processes (e.g., tert-butyl rotation). Variable-temperature NMR (VT-NMR) from –50°C to 50°C detects conformational changes. For example, coalescence temperatures reveal energy barriers for rotation. Synchrotron X-ray crystallography provides static structural validation .

Q. How can this compound be functionalized regioselectively for drug discovery applications?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl selectively activates the pyridine ring’s 4-position. Protect the amine with Boc, perform coupling (e.g., Pd-catalyzed cross-coupling), then deprotect. Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC) .

- Functionalization Workflow :

Protection → Metalation → Coupling → Deprotection

Q. What advanced spectroscopic techniques (e.g., 2D NMR, XAS) elucidate intermolecular interactions in this compound complexes?

- Methodological Answer : X-ray Absorption Spectroscopy (XAS) at metal K-edges identifies coordination geometries in metal-organic frameworks (MOFs). 2D NOESY detects π-π stacking between pyridine rings. Pair Distribution Function (PDF) analysis of synchrotron data resolves short-range order in amorphous phases .

Data Presentation Guidelines

- Tables : Use Roman numerals (e.g., Table I) and ensure self-contained captions (e.g., "Kinetic parameters for this compound synthesis"). Data must align in Word tables to prevent formatting shifts .

- Supplementary Information : Include synthetic procedures for >5 derivatives, raw NMR spectra, and crystallographic data (CIF files) as separate files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.